Diethyl 2-hydroxyfumarate Diethyl 2-hydroxyfumarate
Brand Name: Vulcanchem
CAS No.: 108-56-5; 53241-93-3; 63277-17-8
VCID: VC5663163
InChI: InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5-
SMILES: CCOC(=O)C=C(C(=O)OCC)O
Molecular Formula: C8H12O5
Molecular Weight: 188.179

Diethyl 2-hydroxyfumarate

CAS No.: 108-56-5; 53241-93-3; 63277-17-8

Cat. No.: VC5663163

Molecular Formula: C8H12O5

Molecular Weight: 188.179

* For research use only. Not for human or veterinary use.

Diethyl 2-hydroxyfumarate - 108-56-5; 53241-93-3; 63277-17-8

Specification

CAS No. 108-56-5; 53241-93-3; 63277-17-8
Molecular Formula C8H12O5
Molecular Weight 188.179
IUPAC Name diethyl (Z)-2-hydroxybut-2-enedioate
Standard InChI InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5-
Standard InChI Key JILRCVQYCFULEY-WAYWQWQTSA-N
SMILES CCOC(=O)C=C(C(=O)OCC)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Diethyl 2-hydroxyfumarate, systematically named diethyl (Z)-2-hydroxybut-2-enedioate, features a hydroxyl-substituted α,β-unsaturated dicarboxylate structure. Key identifiers include:

PropertyValueSource
CAS Numbers108-56-5, 53241-93-3, 63277-17-8
Molecular FormulaC₈H₁₂O₅
Molecular Weight188.18 g/mol
IUPAC Namediethyl (Z)-2-hydroxybut-2-enedioate
SMILESCCOC(=O)/C=C(/C(=O)OCC)\O
InChIKeyJILRCVQYCFULEY-WAYWQWQTSA-N

The compound’s (Z)-stereochemistry is critical to its reactivity, influencing its participation in cycloadditions and conjugate addition reactions .

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): δ 7.88 (1H, d, J = 8.15 Hz), 7.45 (1H, dd, J = 1.6 Hz), 7.42 (1H, d, J = 1.45 Hz) .

  • ¹³C NMR (DMSO-d₆): δ 166.4, 160.6, 136.9, 130.8, 119.6, 117.8 .

  • IR: Strong absorptions at 1752 cm⁻¹ (ester C=O) and 1017 cm⁻¹ (C-O) .

Synthesis and Chemical Reactivity

Synthetic Routes

Diethyl 2-hydroxyfumarate is synthesized via esterification or transesterification of 2-hydroxyfumaric acid. Notable methods include:

  • Acid-Catalyzed Esterification: Reacting 2-hydroxyfumaric acid with ethanol in the presence of H₂SO₄ .

  • Grignard Reaction: Treatment of diethyl oxalacetate with methylmagnesium bromide, followed by acid workup .

  • Microwave-Assisted Synthesis: Accelerated esterification under controlled conditions to enhance yield .

Reactivity Profile

The compound participates in diverse reactions due to its α,β-unsaturated ester motif:

  • Acyl Substitution: Ethoxy groups are replaceable with amines or thiols.

  • Reductions: Bouveault-Blanc reduction yields diols; catalytic hydrogenation saturates the double bond.

  • Cycloadditions: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointDecomposes before boiling
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)
Density~1.2 g/cm³ (estimated)

The compound’s low water solubility necessitates the use of polar aprotic solvents in laboratory settings .

Hazard CategorySignal WordH-Statements
Acute Toxicity (Oral)WarningH302: Harmful if swallowed
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation
Respiratory IrritationWarningH335: May cause respiratory irritation

Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

  • Ventilation: Use fume hoods to avoid inhalation .

  • First Aid: Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

Diethyl 2-hydroxyfumarate is a precursor to imidazole and pyrroline derivatives. For example, reaction with thioamides yields substituted thiazoles .

Metal-Organic Frameworks (MOFs)

Functionalized terephthalate ligands derived from diethyl 2-hydroxyfumarate are used to construct MOFs with tunable porosity .

Derivatives and Related Compounds

Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate

This sodium enolate derivative (CAS: 88330-76-1) is utilized in nucleophilic acyl substitutions .

Diethyl 2-Hydroxypentanedioate

A metabolic analog (CAS: 69134-53-8) involved in glutaric acid pathways, distinct from diethyl 2-hydroxyfumarate .

Industrial and Research Significance

Patent Landscape

Patents emphasize its role in synthesizing polymers and agrochemicals, though specific applications remain proprietary.

Analytical Challenges

Quantification via HPLC-MS requires derivatization due to low UV absorbance .

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